LY-1 closed form

Description

The term "LY-1" appears across diverse scientific contexts, necessitating clarification. Based on the evidence provided, two distinct entities are referenced:

- Bacillus subtilis LY-1: A plant-growth-promoting rhizobacterium (PGPR) isolated from wild mint rhizosphere. It produces antifungal lipopeptides (e.g., iturin) and extracellular enzymes (protease, cellulase, chitinase) to suppress Fusarium spp. infections in peanuts while enhancing plant growth .

- Aptamer LY-1: A single-stranded DNA/RNA molecule identified via cell-SELEX, specifically targeting metastatic hepatocellular carcinoma (HCC) cells. It binds to surface proteins like CK19 and Vimentin, inhibiting tumor migration and growth .

Structural conformation: For the aptamer LY-1, "closed form" could imply a stable tertiary structure critical for binding metastatic HCC cells.

Cyclic lipopeptides: For B. subtilis LY-1, "closed form" may describe cyclic antifungal compounds like iturin, which have a macrocyclic structure .

This article focuses on comparing these two LY-1 entities with their respective analogues.

Properties

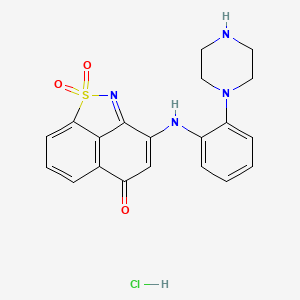

Molecular Formula |

C20H19ClN4O3S |

|---|---|

Molecular Weight |

430.9 g/mol |

IUPAC Name |

2,2-dioxo-5-(2-piperazin-1-ylanilino)-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),3,5,8(12),9-pentaen-7-one;hydrochloride |

InChI |

InChI=1S/C20H18N4O3S.ClH/c25-17-12-15(20-19-13(17)4-3-7-18(19)28(26,27)23-20)22-14-5-1-2-6-16(14)24-10-8-21-9-11-24;/h1-7,12,21-22H,8-11H2;1H |

InChI Key |

RVXKOLGQSWIVHC-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC=C2NC3=CC(=O)C4=C5C3=NS(=O)(=O)C5=CC=C4.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of LY1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that LY1 is available in various quantities for research purposes, indicating that it can be produced on an industrial scale .

Chemical Reactions Analysis

LY1 undergoes various chemical reactions, primarily focusing on its interaction with viral proteases. It forms covalent bonds with the active sites of these proteases, leading to their inhibition. The major products formed from these reactions are the inactivated forms of the viral proteases . Common reagents and conditions used in these reactions include dimethyl sulfoxide (DMSO) as a solvent and specific concentrations of LY1 to achieve the desired inhibitory effects .

Scientific Research Applications

LY1 has a wide range of scientific research applications, particularly in the fields of virology, pharmacology, and medicinal chemistry. Its primary application is in the study of SARS-CoV-2, where it has been shown to significantly reduce viral nucleoprotein levels and viral RNA levels in infected cells . Additionally, LY1 has been used in toxicity studies to evaluate its safety profile, demonstrating no significant changes in body weight and food consumption in animal models . Beyond virology, LY1’s high selectivity makes it a valuable tool for studying protease inhibition and enzyme kinetics in various biological systems .

Mechanism of Action

LY1 exerts its effects by covalently binding to the active sites of SARS-CoV-2 PLpro and Mpro, thereby inhibiting their proteolytic activity. This inhibition prevents the virus from processing its polyproteins, which are essential for viral replication and maturation . The molecular targets of LY1 are the cysteine residues in the active sites of these proteases, and the pathways involved include the disruption of viral protein processing and replication .

Comparison with Similar Compounds

Comparison of Bacillus subtilis LY-1 with Similar Biocontrol Agents

Antifungal Activity and Mechanisms

Key Findings :

- B. subtilis LY-1 outperforms other Bacillus strains in dual functionality (antifungal + growth promotion) but has weaker volatile compound activity compared to Streptomyces spp. .

- Iturin (cyclic) from LY-1 shows broader antifungal activity than linear lipopeptides from other strains .

Genomic and Molecular Features

Comparison : Both LY-1 strains utilize cyclic lipopeptides, but B. subtilis LY-1’s iturin has higher specificity against Fusarium, while B. amyloliquefaciens LY-1 excels in postharvest fruit preservation .

Comparison of Aptamer LY-1 with Similar Targeting Agents

Binding Specificity and Therapeutic Efficacy

Key Findings :

- Aptamer LY-1 uniquely targets metastatic HCC cells via CK19/Vimentin, unlike broader-target aptamers (e.g., AS1411) .

- While LY-1’s Kd is unreported, its in vivo efficacy (60% tumor suppression) rivals clinically tested aptamers .

Structural and Functional Advantages

- LY-1 Aptamer : Requires a "closed" tertiary structure for binding, disrupted by proteinase K treatment . This contrasts with linear antibodies (e.g., anti-VEGF) that rely on epitope-accessible regions.

- Comparison with Antibodies: Aptamer LY-1 has lower immunogenicity than monoclonal antibodies (e.g., bevacizumab) and deeper tissue penetration due to smaller size (~15 kDa vs. 150 kDa) .

Biological Activity

The compound known as "LY-1 closed form" is primarily recognized in the context of its biological activity, particularly as it relates to the LYAR (Ly-1 antibody reactive) transcription factor. This article will explore the biological significance, mechanisms of action, and relevant research findings associated with LY-1 closed form.

Overview of LYAR

LYAR is a transcription factor characterized by its specific DNA-binding domain. It plays a crucial role in the regulation of embryonic stem cell self-renewal and differentiation. Recent studies have highlighted its involvement in various cancer types, indicating a potential link between LYAR expression levels and tumor progression.

Transcription Regulation:

LYAR functions by binding to specific DNA sequences, thereby influencing the transcription of target genes involved in cell proliferation and survival. This regulatory mechanism is essential for maintaining stem cell characteristics and facilitating proper differentiation during embryonic development.

Impact on Cancer:

Research has shown that elevated levels of LYAR are associated with poor prognosis in several types of cancers. For instance, studies utilizing data from The Cancer Genome Atlas (TCGA) indicate that higher LYAR expression correlates with decreased overall survival rates in cancers such as hepatocellular carcinoma (LIHC), lung adenocarcinoma (LUAD), and kidney renal clear cell carcinoma (KIRC) .

Case Studies and Data Analysis

A comprehensive analysis was conducted to evaluate the prognostic value of LYAR across various cancer types. The following table summarizes key findings from recent studies:

| Cancer Type | LYAR Expression Level | Prognostic Outcome |

|---|---|---|

| Hepatocellular Carcinoma (LIHC) | High | Poor overall survival |

| Lung Adenocarcinoma (LUAD) | High | Associated with advanced disease stage |

| Kidney Renal Clear Cell Carcinoma (KIRC) | High | Correlated with increased tumor grade |

| Ovarian Cancer (OV) | High | Linked to reduced progression-free interval |

| Breast Cancer (BRCA) | Low | Better prognosis in older patients |

Experimental Evidence

In vitro experiments using cell lines have demonstrated that knocking out LYAR significantly inhibits the proliferation, migration, and invasion of cancer cells. For example, the use of assays such as Transwell and wound healing confirmed that reduced LYAR expression leads to diminished metastatic potential in hepatocellular carcinoma cells .

Q & A

Q. What experimental methodologies were employed to identify and validate LY-1 as a high-affinity aptamer for metastatic HCC cells?

LY-1 was identified through a systematic whole-genome sequencing approach after 9 rounds of selection using Cell-SELEX. Binding affinity was quantified via flow cytometry to measure dissociation constants (Kd = 167.3 ± 30.2 nM). Specificity was confirmed using fluorescent imaging and flow cytometry on HCCLM9 cells compared to non-metastatic HCC cell lines (e.g., Huh7, HepG2). Proteinase K treatment further validated that LY-1 targets membrane proteins .

Q. How can researchers ensure reproducibility in LY-1 binding assays?

Reproducibility requires strict adherence to protocols for reagent preparation (e.g., QD605 labeling), cell culture conditions, and flow cytometry calibration. Detailed methods should include:

- Source and validation of HCC cell lines (e.g., ATCC authentication).

- Standardized proteinase K digestion protocols to confirm protein targets.

- Cross-validation with independent replicates and negative controls (e.g., non-target cells) .

Q. What are the minimum data requirements to confirm LY-1’s closed-form structural stability in experimental settings?

- Primary data : Kd values from flow cytometry, specificity assays across cell lines.

- Supporting data : Proteinase sensitivity results, fluorescent imaging of binding sites.

- Validation : Comparison with negative controls (e.g., LY-13, LY-7/43) to rule off-target effects .

Advanced Research Questions

Q. How can contradictory data on LY-1’s binding affinity (e.g., high Kd variability in replicate experiments) be resolved?

- Methodological adjustments : Standardize cell passage numbers, incubation times, and buffer conditions.

- Statistical rigor : Apply ANOVA or Bayesian modeling to account for technical vs. biological variability.

- Instrument calibration : Regularly validate flow cytometry settings using reference beads .

Q. What advanced techniques are recommended to elucidate the closed-form conformational dynamics of LY-1 during target binding?

- Structural analysis : Cryo-EM or NMR to resolve LY-1’s tertiary structure.

- Computational modeling : Molecular dynamics simulations to predict binding-pocket interactions.

- Single-molecule imaging : FRET-based assays to track real-time conformational changes .

Q. How does LY-1’s closed-form specificity for metastatic HCC cells address gaps in current aptamer-based drug targeting?

- Mechanistic insight : LY-1’s proteinase-sensitive binding suggests it targets metastasis-specific membrane proteins, unlike non-specific aptamers.

- Therapeutic potential : In vivo xenograft models demonstrate LY-1’s ability to localize to metastatic sites (e.g., lung tissues), enabling targeted drug delivery .

Q. What experimental controls are critical when comparing LY-1’s efficacy with other aptamers (e.g., LY-13) in preclinical studies?

- Negative controls : Non-target cells (e.g., MHCC97L) and scrambled aptamer sequences.

- Dosage normalization : Equal molar concentrations of LY-1 and comparator aptamers.

- Endpoint validation : Histopathological analysis of target tissues post-treatment .

Data Presentation and Reporting Guidelines

Q. How should researchers present LY-1’s dissociation constants (Kd) and binding specificity in manuscripts?

- Tabular format : Include Kd values ± SD for all tested aptamers (e.g., Table 1 in ).

- Graphical abstracts : Fluorescent imaging overlays of LY-1 binding to HCCLM9 vs. control cells.

- Ethical reporting : Disclose cell line sources and any conflicts in data interpretation .

Q. What are the pitfalls to avoid when designing in vivo experiments to test LY-1’s closed-form stability?

- Avoid : Over-reliance on single-timepoint data; instead, use longitudinal imaging.

- Mitigate : Non-specific biodistribution by pre-blocking serum proteins.

- Document : Animal model metadata (e.g., tumor burden, immune status) .

Methodological Resources

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.